molecular formula C25H21FN2O2 B10974083 N-[2-(4-fluorophenyl)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide

N-[2-(4-fluorophenyl)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide

Cat. No.: B10974083
M. Wt: 400.4 g/mol
InChI Key: ANEGOWGCRRUZFC-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide: belongs to the class of indole derivatives. Indole compounds have garnered significant interest due to their diverse biological activities. The indole nucleus, characterized by its aromaticity, plays a crucial role in various synthetic drug molecules and natural products . Physically, it appears as a crystalline, colorless substance with a distinct odor.

Preparation Methods

The synthetic routes for this compound involve quinoline chemistry. While I don’t have specific information on the exact preparation methods for this compound, I can provide a general overview of quinoline synthesis. Researchers often employ cyclization reactions to form quinoline derivatives. For instance, the reaction of aniline with diethyl ethoxymethylenemalonate leads to the formation of quinoline .

Chemical Reactions Analysis

The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction type. Unfortunately, I don’t have precise details for this compound. exploring the literature on quinoline chemistry would reveal specific examples and conditions.

Scientific Research Applications

Indole derivatives, including quinolines, find applications across different fields:

    Medicine: Quinolines exhibit antiviral, anti-inflammatory, anticancer, and antidiabetic properties.

    Chemistry: They serve as building blocks for drug development.

    Biology: Some quinolines act as plant hormones or participate in cellular processes.

Mechanism of Action

Understanding the molecular targets and pathways involved in the compound’s effects requires further investigation. Researchers would explore its interactions with specific receptors, enzymes, or cellular components.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, quinoline derivatives share structural similarities with other heterocyclic compounds. Their uniqueness lies in the specific substitutions on the quinoline scaffold.

Properties

Molecular Formula

C25H21FN2O2

Molecular Weight

400.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C25H21FN2O2/c1-30-20-6-4-5-18(15-20)24-16-22(21-7-2-3-8-23(21)28-24)25(29)27-14-13-17-9-11-19(26)12-10-17/h2-12,15-16H,13-14H2,1H3,(H,27,29)

InChI Key

ANEGOWGCRRUZFC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CC=C(C=C4)F

Origin of Product

United States

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